molecular formula C23H20BrNO2 B2430698 (E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide CAS No. 477889-45-5

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide

Cat. No. B2430698
CAS RN: 477889-45-5
M. Wt: 422.322
InChI Key: CVMMRJAERHLUEP-OVCLIPMQSA-N
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Description

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide, also known as 4-bromo-2-methyl-N-phenyl-3-[4-(methoxyphenyl)phenyl] prop-2-enamide, is a synthetic compound used in scientific research. It is a member of the phenylpropene family of compounds and has a molecular weight of 375.3 g/mol. It is a white crystalline solid with a melting point of 150-152°C and a boiling point of 517.7°C. It is soluble in ethanol, methanol, and chloroform, but insoluble in water.

Scientific Research Applications

Anticancer Properties

The compound’s intricate molecular architecture, including the ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring, suggests potential anticancer properties . Further research could investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action.

properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO2/c1-17-2-11-21(12-3-17)25-23(26)15-8-18-6-13-22(14-7-18)27-16-19-4-9-20(24)10-5-19/h2-15H,16H2,1H3,(H,25,26)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMMRJAERHLUEP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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